5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde
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Overview
Description
5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a fluorine atom and an oxetane ring. The presence of the oxetane ring, a four-membered cyclic ether, imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions. For example, the cyclization of an epoxide intermediate can yield the oxetane ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor.
Attachment of the Benzaldehyde Group: The benzaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of 5-Fluoro-2-{[3-(carboxymethyl)oxetan-3-yl]methoxy}benzaldehyde.
Reduction: Formation of 5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzyl alcohol.
Substitution: Formation of 5-Amino-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde.
Scientific Research Applications
5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Lacks the oxetane ring, making it less reactive in certain chemical reactions.
2-{[3-(Hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde: Lacks the fluorine atom, which may reduce its biological activity.
5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzoic acid:
Uniqueness
The presence of both the fluorine atom and the oxetane ring in 5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the oxetane ring can participate in ring-opening reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-fluoro-2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c13-10-1-2-11(9(3-10)4-14)17-8-12(5-15)6-16-7-12/h1-4,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOHGXBMFVGHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)COC2=C(C=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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